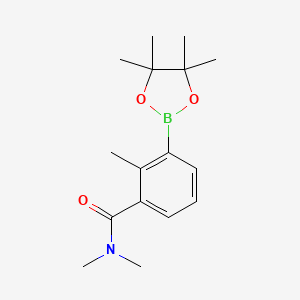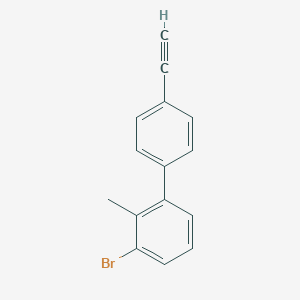
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromo and fluoro substituent on the phenoxy group, which is linked to a propyl chain attached to a methylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and 1-bromo-3-chloropropane.
Formation of Intermediate: The 4-bromo-2-fluorophenol undergoes a nucleophilic substitution reaction with 1-bromo-3-chloropropane to form 3-(4-bromo-2-fluorophenoxy)propane.
Final Product Formation: The intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Substitution Reactions: The fluoro substituent can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products will vary based on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
科学的研究の応用
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its interaction with various biological targets.
Organic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties make it valuable in the development of new materials with specific characteristics.
作用機序
The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromo and fluoro substituents can enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
- 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine
- 1-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine
Comparison: 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperazine is unique due to the presence of the methylpiperazine moiety, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and overall efficacy in various applications.
特性
IUPAC Name |
1-[3-(4-bromo-2-fluorophenoxy)propyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFN2O/c1-17-6-8-18(9-7-17)5-2-10-19-14-4-3-12(15)11-13(14)16/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOCRWZKYLWRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8166757.png)
